Product packaging for Cholestan-3-yl 3-oxobutanoate(Cat. No.:)

Cholestan-3-yl 3-oxobutanoate

Cat. No.: B289865
M. Wt: 472.7 g/mol
InChI Key: OUVBVUVUDJWLQL-FFBAMETKSA-N
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Description

Conceptual Framework of Steroid Esters in Chemical Biology

Steroid esters are a class of compounds where a steroid molecule is chemically linked to a carboxylic acid via an ester bond. In nature, steroids like cholesterol are often found esterified with long-chain fatty acids. wikipedia.orgnih.gov This esterification significantly alters the physical properties of the steroid, primarily by increasing its non-polar character and reducing its solubility in water. nih.gov

In chemical biology and pharmacology, the synthesis of steroid esters is a common strategy to create prodrugs. gla.ac.uk The ester linkage can be designed to be cleaved by enzymes called esterases present in the body, releasing the active steroid hormone at a controlled rate. This approach has been used for decades to create long-acting therapeutic agents. gla.ac.uk The nature of the acid used for esterification can fine-tune the compound's properties; for example, fatty acid esters of estrogens are sequestered in hydrophobic tissues like fat, creating a reservoir of the hormone that can be activated by esterase enzymes. wikipedia.org In contrast, more labile esters, such as those at the C-21 position of corticosteroids, are hydrolyzed rapidly. wikipedia.org Therefore, the ester moiety is a critical determinant of a steroid derivative's metabolic fate and biological activity.

Historical Context of Cholestane (B1235564) Chemistry and Beta-Keto Ester Reactivity

The study of steroid chemistry has a rich history, with the correct structure of the steroid nucleus being elucidated in 1932 through techniques like X-ray crystallography. gla.ac.uk Steroids are characterized by a core structure of seventeen carbon atoms arranged in four fused rings: three six-membered cyclohexane (B81311) rings and one five-membered cyclopentane (B165970) ring. wikipedia.orggla.ac.uk

Cholestane , specifically, is a saturated 27-carbon tetracyclic steroid that serves as a fundamental parent structure. It is derived from the diagenesis (chemical and physical changes during the conversion of sediment to sedimentary rock) of cholesterol. Because cholesterol is produced almost exclusively by animals, the presence of cholestane in geological samples is a powerful biomarker used by geochemists to indicate the presence of ancient animal life and traces of molecular oxygen in the paleoenvironment.

Beta-keto esters , such as the 3-oxobutanoate (or acetoacetate) portion of the title compound, are organic molecules that feature a ketone functional group on the carbon atom beta to the ester group. Their chemistry is notable for the high acidity of the α-hydrogens located between the two carbonyl groups. This acidity allows for easy deprotonation by a base to form a resonance-stabilized enolate, which is a key intermediate in many synthetic reactions. The acetoacetic ester synthesis, a classic reaction in organic chemistry, utilizes this reactivity to form new carbon-carbon bonds by alkylating this enolate. Furthermore, β-keto esters can undergo hydrolysis to form a β-keto acid, which is often unstable and readily undergoes decarboxylation (loss of CO2) to yield a ketone. The synthesis of β-keto esters can be achieved through various methods, including the Claisen condensation or through the reaction of an alcohol with diketene (B1670635) or a diketene equivalent. wikipedia.org

Significance of Ester Linkages within Steroid-Derived Biomolecules

The ester linkage in molecules like Cholestan-3-yl 3-oxobutanoate is a covalent bond formed between the hydroxyl group of the steroid (at the C-3 position of cholestane) and the carboxylic acid group of 3-oxobutanoic acid. This linkage is central to the compound's chemical identity and behavior.

Esterification is also a key strategy in the synthesis of steroid-based drugs and intermediates. The ester can function as a protecting group, masking a reactive hydroxyl group while other parts of the molecule are being chemically modified. It can also serve to create prodrugs, where the inactive esterified form is later hydrolyzed in vivo to release the active steroid. gla.ac.ukwikipedia.org The stability of the ester bond to hydrolysis can be tuned based on the steric and electronic environment around it, allowing for controlled release. wikipedia.org In the case of this compound, the ester linkage connects a stable steroid backbone to a reactive β-keto moiety, creating a molecule with dual chemical character. The synthesis of such a compound can be accomplished by reacting the steroid alcohol with a suitable acetoacetylating agent, such as diketene or 2,2,6-trimethyl-1,3-dioxin-4-one, often in the presence of an acid catalyst. wikipedia.org

Interactive Data Tables

Table 1: Chemical Identifiers for Core Steroid Structures

This table provides key identifiers for cholestane, the saturated backbone of the title compound, and its precursor, cholesterol.

CompoundIUPAC NameCAS NumberChemical FormulaMolar Mass ( g/mol )
5α-Cholestane(10R,13R)-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17-hexadecahydro-1H-cyclopenta[a]phenanthrene481-21-0C₂₇H₄₈372.68
Cholesterol(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol57-88-5C₂₇H₄₆O386.65

Table 2: Properties of a Representative β-Keto Ester

This table details the properties of Ethyl 3-oxobutanoate (ethyl acetoacetate), a common and structurally similar β-keto ester.

PropertyValue
Compound NameEthyl 3-oxobutanoate
SynonymsEthyl acetoacetate (B1235776), Acetoacetic acid ethyl ester
CAS Number141-97-9
Chemical FormulaC₆H₁₀O₃
Molar Mass ( g/mol )130.14
Boiling Point181 °C
Density1.021 g/cm³

Table 3: Predicted Properties of this compound

This table outlines the predicted chemical properties for the title compound, derived from its constituent parts.

PropertyPredicted Value / Description
Compound NameThis compound
SynonymsCholestanyl acetoacetate
Chemical FormulaC₃₁H₅₂O₃
Molar Mass ( g/mol )472.75
DescriptionAn ester formed from 3-cholestanol and 3-oxobutanoic acid. It combines the hydrophobic cholestane steroid skeleton with the reactive β-dicarbonyl functionality of the acetoacetate group.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H52O3 B289865 Cholestan-3-yl 3-oxobutanoate

Properties

Molecular Formula

C31H52O3

Molecular Weight

472.7 g/mol

IUPAC Name

[(10S,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-oxobutanoate

InChI

InChI=1S/C31H52O3/c1-20(2)8-7-9-21(3)26-12-13-27-25-11-10-23-19-24(34-29(33)18-22(4)32)14-16-30(23,5)28(25)15-17-31(26,27)6/h20-21,23-28H,7-19H2,1-6H3/t21?,23?,24?,25?,26?,27?,28?,30-,31+/m0/s1

InChI Key

OUVBVUVUDJWLQL-FFBAMETKSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)CC(=O)C)C)C

Isomeric SMILES

CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2CCC4[C@@]3(CCC(C4)OC(=O)CC(=O)C)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)CC(=O)C)C)C

Origin of Product

United States

Advanced Synthetic Methodologies for Cholestan 3 Yl 3 Oxobutanoate and Analogues

Esterification Strategies for Sterol Alcohols with 3-Oxobutanoic Acid Derivatives

The formation of the ester linkage between the 3-hydroxyl group of the cholestane (B1235564) scaffold and the carboxyl group of a 3-oxobutanoic acid derivative is a critical step in the synthesis of the target molecule. Various esterification strategies can be employed, each with its own advantages and limitations.

Direct Esterification Techniques for Cholestanol (B8816890) Scaffolds

Direct esterification involves the reaction of the cholestan-3-ol (B1245900) with a 3-oxobutanoic acid derivative, typically in the presence of a coupling agent or catalyst to facilitate the removal of water.

One of the most effective methods for the esterification of sterically hindered alcohols like cholestanol is the Steglich esterification . organic-chemistry.orgnih.gov This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), to promote the nucleophilic attack of the alcohol. organic-chemistry.orgpeptide.com The reaction proceeds under mild conditions and is known for its high efficiency, even with sterically demanding substrates. organic-chemistry.org The mechanism involves the formation of a highly reactive O-acylisourea intermediate from the reaction of the carboxylic acid with DCC. organic-chemistry.org DMAP then acts as an acyl transfer reagent, reacting with the intermediate to form a reactive amide that is readily attacked by the alcohol, yielding the desired ester and dicyclohexylurea (DCU) as a byproduct. organic-chemistry.org

Table 1: Representative Conditions for Steglich Esterification of Cholestanol with Acetoacetic Acid

ParameterValueReference
Cholestanol 1.0 equiv nih.govpeptide.com
Acetoacetic Acid 1.2 equiv nih.govpeptide.com
DCC 1.2 equiv nih.govpeptide.com
DMAP 0.1 equiv nih.govpeptide.com
Solvent Dichloromethane (DCM) peptide.com
Temperature Room Temperature nih.gov
Reaction Time 12-24 hours nih.gov
Representative Yield >80% luxembourg-bio.com

Note: This data is representative of typical Steglich esterification reactions and may vary for the specific synthesis of Cholestan-3-yl 3-oxobutanoate.

Acid-catalyzed esterification, such as the Fischer esterification, is a more traditional approach. researchgate.net This method involves heating the alcohol and carboxylic acid with a strong acid catalyst, like sulfuric acid or tosic acid. researchgate.net However, the reversible nature of the reaction and the often harsh conditions required can lead to lower yields and potential side reactions, especially with sensitive substrates. researchgate.net

Transesterification and Activated Ester Approaches for Cholestane Conjugates

Transesterification offers an alternative route to this compound, involving the reaction of cholestanol with a simple ester of 3-oxobutanoic acid, such as ethyl acetoacetate (B1235776). nih.govrsc.org This reaction can be catalyzed by acids or bases. sammu.uz The equilibrium is typically driven towards the product by removing the alcohol byproduct (e.g., ethanol) through distillation. sammu.uz

Enzymatic transesterification using lipases is a milder and more selective method. rsc.org Lipases can catalyze the transfer of the acyl group from a donor ester to the sterol alcohol in organic solvents or even under solvent-free conditions. rsc.org For instance, Novozym 435 has been shown to be effective in the transesterification of β-keto esters. rsc.org This biocatalytic approach is advantageous for its high selectivity and avoidance of harsh reagents. rsc.org

Activated ester approaches involve the use of a pre-activated derivative of 3-oxobutanoic acid. These can include acid chlorides or anhydrides, which are highly reactive towards alcohols. For example, the reaction of cholestanol with 3-oxobutanoyl chloride would proceed readily, though the synthesis and handling of the acid chloride require care. The use of acetic anhydride (B1165640) for the esterification of phytosterols (B1254722) has been demonstrated to be effective. researchgate.net

Synthesis of the Cholestane Scaffold Precursors for Esterification

The cholestane scaffold, specifically cholestan-3β-ol, is the foundational component for the synthesis of the target molecule. Its preparation often starts from readily available sterols like cholesterol.

Derivatization and Functionalization of Cholesterol and Cholestanol

Cholesterol is a common starting material for the synthesis of cholestane derivatives. calameo.com The C5-C6 double bond in cholesterol can be selectively hydrogenated to yield the cholestane skeleton. This reduction can lead to two different stereoisomers at the A/B ring junction: 5α-cholestane (cholestanol) and 5β-cholestane (coprostanol). calameo.com For the synthesis of this compound, the 5α-isomer is typically desired. Catalytic hydrogenation of cholesterol over a platinum or palladium catalyst often yields a mixture of the two isomers, with the 5α-isomer being the major product.

The 3β-hydroxyl group of cholesterol and cholestanol can be oxidized to a ketone to form cholestan-3-one. ebi.ac.uk This ketone can then be stereoselectively reduced back to the 3β-alcohol. This oxidation-reduction sequence can be useful for purification or for introducing specific stereochemistry.

Regio- and Stereoselective Modifications of the Cholestane Nucleus

The stereochemistry at the C3 position of the cholestane nucleus is crucial. The naturally occurring and most common isomer is the 3β-ol. The reduction of 5α-cholestan-3-one with reducing agents like sodium borohydride (B1222165) typically yields a mixture of the 3α- and 3β-alcohols, with the equatorial 3β-alcohol being the major product due to less steric hindrance for the incoming hydride. ebi.ac.uk For a more stereoselective synthesis of the 3α-alcohol, bulkier reducing agents can be employed. ebi.ac.uk

Regioselective functionalization of other positions on the cholestane nucleus can be achieved through various methods, allowing for the synthesis of a wide range of analogues. For example, allylic oxidation can introduce functionality at the C7 position of cholesterol. mpi-cbg.de The side chain can also be modified, for instance, through oxidation at the C25 position. researchgate.net

Synthetic Approaches for the 3-Oxobutanoate Moiety

The 3-oxobutanoate moiety, also known as acetoacetate, is a key building block. While acetoacetic acid itself is unstable and prone to decarboxylation, its esters are stable and commercially available. cuni.cz Ethyl acetoacetate and tert-butyl acetoacetate are common starting materials.

The synthesis of various 3-oxobutanoate esters can be achieved through transesterification of readily available esters like ethyl acetoacetate. nih.govrsc.org This allows for the introduction of different alcohol groups. The Knoevenagel condensation of ethyl acetoacetate with aldehydes can also be used to create more complex derivatives.

For direct esterification reactions, acetoacetic acid can be used, although its instability must be considered. Alternatively, diketene (B1670635) can be reacted with an alcohol to form the corresponding acetoacetate ester.

Table 2: Key Intermediates in the Synthesis of this compound

Compound NameStructureKey Synthetic Role
Cholesterol C27H46OStarting material for cholestane scaffold
5α-Cholestan-3-one C27H46OIntermediate for stereoselective synthesis of 3β-ol
Cholestan-3β-ol C27H48OSterol precursor for esterification
Ethyl 3-oxobutanoate C6H10O3Readily available 3-oxobutanoate source for transesterification
Acetoacetic acid C4H6O3Carboxylic acid for direct esterification

Classical and Modern Claisen Condensation Methodologies

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that is pivotal in the synthesis of β-keto esters like this compound. pw.livechemistrysteps.comrajdhanicollege.ac.in This reaction involves the condensation of two ester molecules in the presence of a strong base to form a β-keto ester. pw.live

Classical Claisen Condensation:

In the traditional approach, an ester with α-hydrogens, such as ethyl acetate (B1210297), is treated with a strong base like sodium ethoxide. pw.live The base abstracts an α-proton to generate an enolate ion, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. The subsequent loss of an alkoxide group yields the β-keto ester. rajdhanicollege.ac.in For the synthesis of this compound, this would involve the reaction of a cholestan-3-yl ester with an acetate ester.

A critical requirement for a successful Claisen condensation is the presence of at least two α-protons on one of the reacting esters. chemistrysteps.comrajdhanicollege.ac.in This is because the final deprotonation of the newly formed β-keto ester by the alkoxide base is the thermodynamic driving force of the reaction. chemistrysteps.com The base used should not interfere with the reaction, which is why the sodium salt of the alcohol corresponding to the ester (e.g., sodium ethoxide for ethyl esters) is often employed to prevent transesterification. chemistrysteps.com

Modern Claisen Condensation Methodologies:

Modern advancements in the Claisen condensation focus on improving reaction conditions, yields, and substrate scope. These include:

Directed Claisen Condensations: By using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), the enolate can be pre-formed from one ester before the addition of the second ester. This allows for controlled cross-condensations between two different esters.

Intramolecular Claisen Condensation (Dieckmann Condensation): This variant is used to form cyclic β-keto esters from a single molecule containing two ester functionalities. pw.live While not directly applicable to the intermolecular synthesis of this compound, it demonstrates the versatility of the Claisen reaction.

Enzyme-Catalyzed Condensations: Biocatalysts, such as thiolase enzymes, perform decarboxylating Claisen condensations in natural product biosynthesis. researchgate.net These enzymes utilize a catalytic triad (B1167595) of amino acids (e.g., Cys, His, Asn) to facilitate the reaction. researchgate.net

The condensation of a ketone with an ester can also be considered a related reaction, which results in the formation of a β-diketone. pw.live The greater acidity of the α-hydrogens of a ketone compared to an ester allows for selective product formation. pw.live

Introduction of Substituents to the 3-Oxobutanoate Carbon Chain (e.g., halogenation, azido (B1232118) introduction)

The 3-oxobutanoate moiety of this compound can be further functionalized to create a diverse range of analogues. This is typically achieved by introducing substituents at the α-position (C2) of the β-keto ester.

Halogenation:

The α-halogenation of β-keto esters is a well-established transformation. tandfonline.comresearchgate.netmdpi.com This reaction introduces a halogen atom (F, Cl, Br, I) at the carbon adjacent to the carbonyl group.

Electrophilic Halogenation: Reagents like N-halosuccinimides (NCS, NBS, NIS) are commonly used for this purpose. tandfonline.commdpi.com The reaction can proceed under catalyst-free conditions in solvents like DMSO or be promoted by catalysts. tandfonline.com Chiral Lewis acids, such as those derived from Cu(OTf)₂ and spirooxazoline ligands, can be used to achieve highly enantioselective chlorination, yielding α-chlorinated products with up to 98% enantiomeric excess. acs.org Similarly, chiral phosphoric acids can catalyze enantioselective iodination. researchgate.net

Catalytic Asymmetric Halogenation: Various catalytic systems have been developed to control the stereochemistry of the halogenation. For instance, a PyBidine-Zn(OAc)₂ complex can catalyze the asymmetric chlorination of β-ketoesters. mdpi.com Hybrid catalysts based on Cinchona alkaloids have also been shown to be effective for enantioselective phase-transfer α-chlorination, achieving high yields and enantioselectivities (up to 97% ee). nih.gov

The resulting α-halo-β-keto esters are versatile intermediates that can undergo subsequent nucleophilic substitution reactions, often with inversion of configuration (SN2 mechanism), to introduce other functional groups. acs.org

Azido Introduction:

The introduction of an azido group (N₃) at the α-position of the β-keto ester provides a gateway to nitrogen-containing analogues. nih.govscispace.com

Azide Transfer Reactions: A common method for synthesizing α-azido-β-keto esters is through a diazo transfer reaction using sulfonyl azides. cmu.edu These reactions can be performed on the parent dicarbonyl compound. nih.gov

Radical Reactions: The resulting α-azido-β-keto esters can undergo radical chain reactions with reagents like tributyltin hydride. cmu.edu This can lead to the formation of amides and lactams through a regiospecific nitrogen insertion process. cmu.edu The proposed mechanism involves the formation of a stannylaminyl radical, which undergoes intramolecular cyclization and subsequent fragmentation. cmu.edu

α-Azido ketones are valuable synthetic intermediates that can be used to synthesize a variety of heterocyclic compounds, including pyrazines, oxazoles, and triazoles. researchgate.net For example, 2α-triazole-5α-cholestan-3-one has shown anti-proliferative activity against human cancer cell lines. nih.govmdpi.com

Integrated and Convergent Synthetic Routes to this compound

Integrated and convergent synthetic strategies aim to construct complex molecules like this compound in a more efficient and streamlined manner. These approaches often involve combining multiple reaction steps into a single pot or designing synthetic pathways where large fragments of the molecule are synthesized separately and then joined together.

Multi-component Reactions for Cholestane-Beta-Keto Ester Assemblies

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single reaction vessel to form a product that contains substantial portions of all the starting materials. scielo.brmdpi.com These reactions are highly atom-economical and can rapidly generate molecular diversity. researchgate.net

While direct MCRs for the one-pot synthesis of this compound are not extensively documented, the principles of MCRs can be applied to the synthesis of related steroidal structures. For instance, the Hantzsch dihydropyridine (B1217469) synthesis, a pseudo four-component reaction, can be used to create dihydropyridine rings, and has been applied to the synthesis of various derivatives. mdpi.com This reaction typically involves an aldehyde, two equivalents of a β-keto ester, and ammonia. mdpi.com

Steroidal ketones, which are structurally related to the cholestane framework, can participate in MCRs, although their reactivity can be lower than that of aldehydes. nih.gov For example, ketosteroids have been used in Ugi-type reactions to synthesize 4-azasteroids. nih.gov The Biginelli reaction, another well-known MCR, has been used to create steroidal pyrimidine (B1678525) derivatives. nih.gov

The development of MCRs that directly incorporate a cholestane alcohol and a β-keto ester precursor would represent a significant advancement in the convergent synthesis of this compound and its analogues.

Investigation of Novel Catalytic Systems for Ester Formation and Cholestane Derivatization

The ester linkage in this compound is a key functional group, and its formation can be facilitated by a variety of catalytic systems.

Catalytic Esterification:

The direct condensation of a carboxylic acid with an alcohol is an atom-economical method for ester synthesis. nii.ac.jp However, this is an equilibrium process, and often requires an excess of one reactant or the removal of water to drive the reaction to completion. nii.ac.jp Novel catalysts are being developed to overcome these limitations.

Brønsted Acid Catalysts: Bulky N,N-diarylammonium pentafluorobenzenesulfonates have been shown to be effective catalysts for the esterification of sterically demanding alcohols with equimolar amounts of carboxylic acids, without the need for water removal. nii.ac.jp

Lewis Acid Catalysts: Various Lewis acids can catalyze esterification reactions.

Enzymatic Catalysis: Lipases are enzymes that can catalyze ester synthesis under mild conditions, often in aqueous environments. nii.ac.jp They create a hydrophobic active site that favors the condensation reaction over hydrolysis. nii.ac.jp

Catalytic Derivatization of the Cholestane Scaffold:

Beyond the esterification step, catalysts play a crucial role in modifying the cholestane skeleton to introduce further diversity.

Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These could be used to introduce substituents onto a pre-existing cholestane ring system.

Organocatalysis: Chiral organocatalysts are increasingly used to control the stereochemistry of reactions on steroidal substrates.

The table below summarizes some catalytic systems relevant to the synthesis of cholestane esters.

Catalyst TypeExampleApplicationReference
Brønsted AcidN,N-diarylammonium pentafluorobenzenesulfonatesEsterification nii.ac.jp
Lewis AcidPyBidine-Zn(OAc)₂Asymmetric chlorination of β-ketoesters mdpi.com
OrganocatalystHybrid Cinchona AlkaloidsEnantioselective α-chlorination nih.gov
EnzymeLipaseEsterification nii.ac.jp

Synthesis of Specific Cholestane-3-yl 3-oxobutanoate Stereoisomers and Related Epoxides (e.g., 5,6β-epoxy-5β-cholestan-3β-yl 3-oxobutyrate)

The stereochemistry of the cholestane ring system is critical to its biological activity. The synthesis of specific stereoisomers and related derivatives, such as epoxides, requires precise control over the reaction conditions.

Synthesis of Stereoisomers:

The stereochemistry at various positions of the cholestane nucleus, such as C-3 and C-5, can be controlled through stereoselective reactions. For example, the reduction of a 3-keto group can lead to either the 3α- or 3β-alcohol, depending on the reducing agent and reaction conditions. Similarly, the stereochemistry at C-5 can be established through catalytic hydrogenation or other reduction methods. google.com

Synthesis of Epoxides:

Epoxides are valuable intermediates in steroid chemistry, as they can be opened by various nucleophiles to introduce new functional groups with defined stereochemistry.

Epoxidation of the Δ⁵-double bond: The double bond between C-5 and C-6 in cholesterol and its derivatives can be epoxidized using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). cdnsciencepub.com This reaction typically yields a mixture of the α- and β-epoxides. cdnsciencepub.com

Synthesis of 5,6β-epoxy-5β-cholestan-3β-yl 3-oxobutyrate: The synthesis of this specific epoxide would involve the epoxidation of a suitable cholest-5-ene-3β-yl 3-oxobutanoate precursor. The β-epoxide isomer, 5,6β-epoxy-5β-cholestan-3β-ol, is a known compound. steraloids.com The subsequent esterification of the 3β-hydroxyl group with a 3-oxobutanoate derivative would yield the target molecule.

The reaction of 5,6β-epoxy-5β-cholestan-3β-ol acetate with BF₃·Et₂O has been reported to yield the corresponding 3β-acetoxy-5-fluoro-6β-hydroxy-5α-steroid, which can be further oxidized. redalyc.org This highlights the synthetic utility of these epoxide intermediates.

The table below lists some specific cholestane derivatives and their synthetic precursors.

Target CompoundKey Precursor(s)Key Reaction(s)Reference
Cholestan-3β-yl 3-oxobutanoateCholestan-3β-ol, 3-oxobutanoic acid derivativeEsterification nih.gov
5,6β-epoxy-5β-cholestan-3β-yl 3-oxobutyrateCholest-5-ene-3β-yl 3-oxobutanoateEpoxidation cdnsciencepub.comsteraloids.com
2α-azido-cholestan-3-oneCholestan-3-oneAzide transfer nih.gov
5-hydroxy-5α-cholestan-6-oneCholest-5-en-3β-olEpoxidation, diol formation, oxidation cdnsciencepub.com

Biochemical and Metabolic Interrogations of Cholestan 3 Yl 3 Oxobutanoate

Hypothesized Roles in Steroid and Cholestane (B1235564) Metabolism

The cholestane structure forms the saturated tetracyclic core of various steroids and is derived from cholesterol through diagenesis, a process involving the loss of functional groups and double bonds. wikipedia.org Given that Cholestan-3-yl 3-oxobutanoate is an ester of a cholestane derivative, its metabolic significance is likely intertwined with the biosynthesis and catabolism of cholesterol and its saturated counterpart, cholestanol (B8816890).

Relationships to Cholesterol and Cholestanol Biosynthesis and Catabolism

Cholesterol, an essential component of animal cell membranes, serves as a precursor for the synthesis of steroid hormones. wikipedia.org Its metabolism is a tightly regulated process. The conversion of cholesterol to cholestanol can occur through pathways involving 3-oxo steroid intermediates. nih.gov For instance, studies in starfish have demonstrated the intermediacy of 3-oxo steroids in the transformation of cholesterol to cholestanol. nih.gov In rats, the enzyme 5α-cholestan-3-one reductase, found primarily in the microsomal fraction, catalyzes the conversion of 5α-cholestan-3-one to 5α-cholestan-3β-ol (cholestanol) using NADPH as a hydrogen donor. capes.gov.br

It is plausible that this compound could serve as a substrate for esterases, enzymes that cleave ester bonds. Hydrolysis of this compound would yield cholestanol and 3-oxobutanoic acid. The released cholestanol could then enter its respective metabolic and catabolic pathways. Conversely, the formation of this compound could represent a mechanism for the storage or transport of cholestanol, esterified with a readily available energy substrate.

The catabolism of cholesterol by intestinal microorganisms also proceeds through 3-oxo intermediates, such as 5-cholestenone and 4-cholestenone, ultimately leading to the formation of coprostanol. nih.gov This highlights the central role of 3-oxo steroids in the breakdown of these vital lipids.

Potential Connections to Bile Acid Biosynthesis Pathways

Bile acids are synthesized from cholesterol in the liver through several enzymatic steps. biorxiv.org An important intermediate in the major pathway of bile acid biosynthesis is 7α-hydroxy-4-cholesten-3-one. nih.gov This intermediate can be further metabolized in the gut, potentially leading to the formation of cholestanol. nih.govnih.gov This suggests a pathway where cholesterol is first converted to a 3-oxo steroid intermediate, which is then either directed towards bile acid synthesis or, through alternative reactions, contributes to the cholestanol pool.

The formation of this compound could, therefore, be linked to the regulation of bile acid synthesis by sequestering cholestanol precursors. The availability of cholestanol and its derivatives can influence the activity of enzymes involved in both cholesterol and bile acid metabolism. nih.gov

Interactions with Butanoate Metabolic Pathways and Ketone Body Metabolism

The 3-oxobutanoate portion of this compound directly links this sterol ester to the metabolic pathways of butanoate and ketone bodies. Ketone bodies, including acetoacetate (B1235776) (3-oxobutanoate), are produced in the liver from the breakdown of fatty acids and serve as a crucial energy source for extrahepatic tissues, particularly during periods of fasting or low carbohydrate intake. wikipedia.org

Metabolic Fates of 3-Oxobutanoate and Related Esters

Upon enzymatic cleavage of this compound, the released 3-oxobutanoate can enter several metabolic fates. It can be utilized by extrahepatic tissues, where it is converted to acetoacetyl-CoA by the enzyme succinyl-CoA:3-ketoacid CoA transferase (SCOT). mhmedical.commdpi.com Acetoacetyl-CoA is then cleaved into two molecules of acetyl-CoA, which can enter the citric acid cycle for energy production. mhmedical.commdpi.com

Esters of 3-oxobutanoate, such as ethyl acetoacetate, are known to undergo various enzymatic transformations. solubilityofthings.combohrium.com These esters can serve as precursors in the synthesis of other organic compounds. solubilityofthings.com For instance, succinate (B1194679) esters have been shown to be efficiently metabolized, leading to the formation of other acidic metabolites like pyruvate (B1213749) and L-lactic acid. physiology.org This suggests that the 3-oxobutanoate moiety of this compound, once liberated, is readily integrated into central carbon metabolism.

Enzymatic Transformations within Butanoate Networks

The metabolism of butanoate and related compounds involves a network of enzymes capable of interconverting various four-carbon molecules. Baker's yeast, for example, contains multiple 3-oxo ester reductases that can stereoselectively reduce the keto group of 3-oxo esters. tandfonline.com Similar enzymatic activities in mammalian tissues or the gut microbiota could potentially act on this compound or its liberated 3-oxobutanoate.

The reduction of 3-oxobutanoate (acetoacetate) to β-hydroxybutyrate is a key reaction in ketone body metabolism, catalyzed by β-hydroxybutyrate dehydrogenase. mdpi.com The interconversion of these ketone bodies is crucial for maintaining energy homeostasis. The metabolism of branched-chain amino acids also intersects with butanoate pathways, leading to the formation of various carnitine esters. nih.gov

In Silico Prediction and Modeling in Microbiome Metabolic Systems

The gut microbiome plays a significant role in the metabolism of dietary lipids, including sterols. scholaris.ca Gut bacteria can perform a variety of transformations on cholesterol and plant sterols that are not absorbed in the small intestine. researchgate.net These microbial activities can significantly impact the host's lipid metabolism. asm.org

While direct in silico studies on the metabolism of this compound by the microbiome are not available, we can hypothesize its potential transformations based on known microbial enzymatic capabilities. The gut microbiota is known to possess a wide array of esterases that could hydrolyze the ester bond of this compound, releasing cholestanol and 3-oxobutanoate.

Furthermore, gut microbes are known to be involved in the conversion of cholesterol to coprostanol, a process that involves 3-oxo intermediates. researchgate.net Genera such as Eubacterium and Bacteroides are implicated in this transformation. researchgate.net It is therefore conceivable that the cholestanol released from this compound could be a substrate for further microbial metabolism. The gut microbiota also influences bile acid metabolism, primarily through deconjugation and dehydroxylation reactions. scholaris.ca Any interaction of this compound with bile acid pathways would likely be modulated by the composition and activity of the gut microbiome.

The study of sterol esters in the context of the microbiome has shown that their dietary supplementation can lead to shifts in the gut microbial population, which in turn correlates with changes in the host's serum cholesterol concentrations. scholaris.ca This underscores the intricate interplay between dietary lipids, the gut microbiota, and host metabolic health.

Computational Analysis of Metabolic Pathway Annotations in Microorganisms (e.g., "Cholestan-3-yl-3-oxobutanoate phosphate" in GutCyc)

Computational tools and metabolic pathway databases are invaluable for predicting the biotransformation of chemical compounds by microorganisms. GutCyc is a publicly available compendium of environmental pathway genome databases (ePGDBs) constructed from human microbiome samples. researchgate.netbiorxiv.orgnih.govgutcyc.org It provides a platform to visualize and interpret the metabolic potential encoded by the gut microbiota. researchgate.netbiorxiv.org

A direct search for "Cholestan-3-yl-3-oxobutanoate phosphate" within the GutCyc database does not yield a specific annotated pathway. This indicates that this particular phosphorylated metabolite has not been experimentally identified and incorporated into the database, or the specific enzymatic steps leading to its formation from this compound have not yet been characterized in the microorganisms cataloged.

However, the principles of metabolic annotation in GutCyc allow for the hypothetical reconstruction of such a pathway. The process would involve:

Identification of Homologous Enzymes: Searching the metagenomic data within GutCyc for genes encoding enzymes with homology to known sterol kinases and phosphotransferases.

Substrate Specificity Prediction: Analyzing the active sites of these putative enzymes to predict their potential to recognize and phosphorylate the cholestan-3-ol (B1245900) moiety after the hydrolysis of the ester bond.

Pathway Reconstruction: Assembling a potential metabolic sequence where this compound is first hydrolyzed by a sterol esterase, and the resulting cholestan-3-ol is subsequently phosphorylated.

While a specific entry is absent, the GutCyc framework provides the necessary tools to hypothesize the metabolic capacity for such a transformation within the human gut microbiome, pending experimental validation.

Reconstruction of Potential Microbiome-Mediated Biotransformations

The gut microbiota possesses a vast and diverse enzymatic repertoire capable of transforming a wide array of dietary and host-derived compounds, including steroids and their esters. researchfloor.orgnih.govmedcraveonline.com The biotransformation of this compound by the gut microbiome can be reconstructed based on well-established microbial metabolic reactions. nih.govmdpi.commdpi.comnih.gov

The initial and most probable biotransformation step is the hydrolysis of the ester bond . This reaction would be catalyzed by microbial sterol esterases, also known as cholesterol esterases (EC 3.1.1.13), which are known to act on fatty acid esters of cholesterol and other sterols. csic.esnih.gov This would release cholestan-3-ol and 3-oxobutanoate (acetoacetate).

Subsequent potential transformations of the released components could include:

For Cholestan-3-ol:

Oxidation: The 3-hydroxyl group could be oxidized to a ketone, forming cholestan-3-one.

Epimerization: The stereochemistry of the hydroxyl group could be altered.

Ring Modifications: Further degradation of the steroid nucleus, a known capability of some gut bacteria, could occur. asm.orgnih.gov

For 3-Oxobutanoate:

Reduction: The ketone group could be reduced to a hydroxyl group, forming 3-hydroxybutanoate.

Central Metabolism: As a ketone body, it can be readily utilized by various microorganisms and channeled into central metabolic pathways like the Krebs cycle after conversion to acetyl-CoA.

These potential biotransformations are summarized in the table below.

Substrate Moiety Transformation Type Potential Product(s) Enzyme Class Involved
Ester LinkageHydrolysisCholestan-3-ol, 3-OxobutanoateSterol Esterase (Hydrolase)
Cholestan-3-olOxidationCholestan-3-oneDehydrogenase
3-OxobutanoateReduction3-HydroxybutanoateDehydrogenase / Reductase
3-OxobutanoateThiolysisAcetyl-CoAβ-ketothiolase

Enzymatic Recognition and Catalysis in Ester Hydrolysis and Formation

The enzymatic processes governing the hydrolysis and synthesis of sterol esters are central to their biological function and metabolism.

Characterization of Sterol Esterases and Their Substrate Specificity

Sterol esterases (EC 3.1.1.13), or cholesterol esterases, are a class of carboxylic ester hydrolases that catalyze the hydrolysis of fatty acid esters of sterols in aqueous environments. csic.esnih.gov In environments with low water content, they can also catalyze the reverse reaction of esterification. csic.esnih.gov These enzymes are widespread in nature, found in mammals, fungi, and bacteria. csic.esnih.govcreative-biogene.com

Microbial sterol esterases are of particular interest due to their potential role in the gut microbiome and their applications in biotechnology. csic.esnih.govcreative-biogene.comcsic.es Many of these enzymes belong to the α/β-hydrolase superfamily and possess a conserved catalytic triad (B1167595), typically consisting of serine, histidine, and an acidic amino acid (aspartate or glutamate). nih.gov

The substrate specificity of sterol esterases can be broad. While they are defined by their action on sterol esters, many can also hydrolyze triglycerides and other esters. The specificity for the fatty acid portion of the ester can vary significantly between enzymes from different sources. For this compound, the 3-oxobutanoate moiety presents a unique substrate for these enzymes compared to the more commonly studied long-chain fatty acid esters. The electron-withdrawing keto group in the beta position could influence the rate of enzymatic hydrolysis.

Below is a table of representative microbial sterol esterases and their characteristics.

Microorganism Enzyme Name/Type Known Substrates Reference
Pseudomonas fluorescensExtracellular Cholesterol EsteraseCholesterol esters, various triglycerides csic.es
Candida rugosaLipase (with sterol esterase activity)Cholesterol esters, various lipid esters nih.govcreative-biogene.com
Ophiostoma piceaeSterol EsteraseTriglycerides, sterol esters csic.es
Streptomyces lavendulaeCholesterol EsteraseCholesterol esters creative-biogene.com
Trichoderma sp. AS59EsteraseCholesterol esters creative-biogene.com

Enzymes Involved in Beta-Keto Ester Synthesis and Degradation

The synthesis and degradation of the β-keto ester bond in this compound are governed by specific classes of enzymes.

Synthesis: The formation of a β-keto ester can be achieved through various enzymatic reactions. A common method is the transesterification of a simpler β-keto ester, such as ethyl acetoacetate, with the desired alcohol, in this case, cholestan-3-ol. researchgate.netrsc.org Lipases and esterases are often employed as biocatalysts for this purpose, frequently in non-aqueous media to favor the synthesis reaction over hydrolysis. researchgate.netrsc.org The combination of different enzymes can sometimes lead to synergistic effects, enhancing the reaction yield. researchgate.net

Degradation (Hydrolysis): As discussed previously, the primary enzymes responsible for the degradation (hydrolysis) of this compound would be hydrolases, specifically esterases with activity towards β-keto esters. plos.orgresearchgate.netresearchgate.net The hydrolysis of β-keto esters is a critical first step in various metabolic pathways and synthetic applications, as the resulting β-keto acids are often unstable. plos.orgresearchgate.net

The key enzyme classes involved in the metabolism of β-keto esters are summarized below.

Metabolic Process Enzyme Class Reaction Catalyzed Relevance to this compound
SynthesisLipase / EsteraseTransesterificationPotential enzymatic synthesis from cholestan-3-ol and an acetoacetate donor.
DegradationHydrolase / EsteraseHydrolysisBreakdown into cholestan-3-ol and 3-oxobutanoate.
DegradationDecarboxylaseDecarboxylationFurther metabolism of the released 3-oxobutanoate (as a β-keto acid).
DegradationDehydrogenase / ReductaseReduction of ketoneModification of the 3-oxobutanoate moiety. nih.govacs.org

Chemical Reactivity and Derivatization Studies of Cholestan 3 Yl 3 Oxobutanoate

Reactivity of the Cholestane (B1235564) Nucleus in the Presence of the Ester Moiety

The cholestane core is a saturated tetracyclic hydrocarbon framework, which is generally unreactive. researchgate.net However, the presence and position of functional groups can activate adjacent carbon atoms for various transformations.

Electrophilic and Nucleophilic Substitutions on the Steroid Ring System

Electrophilic Substitution: The saturated nature of the cholestane ring system makes it resistant to direct electrophilic attack. However, reactions can be initiated at positions adjacent to existing functional groups. For instance, enolization of a ketone at the C-3 position can facilitate electrophilic substitution, such as bromination or alkylation, at the C-2 or C-4 positions. cdnsciencepub.com In the case of Cholestan-3-yl 3-oxobutanoate, the ester group at C-3 does not directly activate the ring for electrophilic attack in the same manner as a ketone. However, derivatization to introduce unsaturation or other functional groups can create sites for electrophilic addition. For example, electrophilic addition of halogens like chlorine or bromine can occur across a double bond if one were introduced into the cholestane framework. beilstein-journals.org

Nucleophilic Substitution: Direct nucleophilic substitution on the hydrocarbon skeleton is not feasible. Such reactions require the presence of a good leaving group, typically a halide or a sulfonate ester (e.g., tosylate, mesylate), at a specific position on the ring. gacariyalur.ac.inresearchgate.net The precursor to this compound, cholestan-3-ol (B1245900), could be converted into such a derivative, allowing for substitution reactions. For example, conversion of the 3-hydroxyl group to a tosylate would allow for S(_N)2 displacement by various nucleophiles. The stereochemical outcome of such reactions is highly dependent on the steric environment of the reaction center. nih.govnih.gov

Redox Chemistry of the Cholestane Core

The saturated cholestane core is largely resistant to oxidation and reduction under mild conditions. tsu.edu However, specific C-H bonds can be functionalized using potent reagent systems. For example, certain Gif-type systems involving iron catalysts can achieve regioselective oxidation of tertiary C-H bonds. beilstein-journals.org The presence of the ester at C-3 has a minimal electronic effect on the distal positions of the steroid nucleus, so the general redox stability of the cholestane core is maintained. Reduction of the cholestane ring itself is not a common transformation unless unsaturated functionalities are present.

Chemical Transformations of the 3-Oxobutanoate Ester Functionality

The 3-oxobutanoate (or acetoacetate) moiety is a β-keto ester, a class of compounds known for its rich and versatile reactivity. mcat-review.org This functionality contains three key reactive sites: the ketone carbonyl, the ester carbonyl, and the acidic α-protons situated between them.

Reactions at the Carbonyl Group of the Beta-Keto Ester

The two carbonyl groups of the 3-oxobutanoate moiety exhibit different reactivities. The ketone carbonyl at C-3' is more electrophilic and sterically accessible than the ester carbonyl. This difference allows for selective reactions. For instance, reduction of the ketone can be achieved selectively using mild reducing agents like sodium borohydride (B1222165) (NaBH(_4)) to yield a β-hydroxy ester, without affecting the ester group or the cholestane ring.

Selective reduction of the keto group in this compound.

Other typical ketone reactions, such as the formation of ketals and enamines, are also possible at this position under appropriate conditions.

Enolization and Subsequent Reactions of the 3-Oxobutanoate Moiety

A defining characteristic of β-keto esters is the acidity of the α-protons (at C-2' of the butanoate chain), which are flanked by two electron-withdrawing carbonyl groups. masterorganicchemistry.com This allows for easy deprotonation by a suitable base (e.g., an alkoxide) to form a resonance-stabilized enolate. libretexts.org This enolate is a potent carbon nucleophile and is central to the "acetoacetic ester synthesis." mcat-review.orgaklectures.com

This enolate can react with a variety of electrophiles, primarily alkyl halides, in an S(_N)2 reaction to form a new carbon-carbon bond at the α-position. libretexts.org This provides a powerful method for introducing alkyl chains to the ester moiety.

Table 1: Representative Alkylation Reactions of the 3-Oxobutanoate Enolate

Alkylating Agent (R-X) Base Product Structure (R-group at C-2')
Methyl Iodide (CH₃I) Sodium Ethoxide (NaOEt) Methyl
Benzyl Bromide (BnBr) Potassium tert-butoxide (t-BuOK) Benzyl

The resulting α-substituted β-keto ester can then undergo hydrolysis and decarboxylation upon heating in acidic or basic conditions to yield a ketone, effectively attaching a new alkyl group to an acetone (B3395972) unit. youtube.com

The enol form itself is a significant species in equilibrium, stabilized by intramolecular hydrogen bonding. doubtnut.comphywe.comoxfordreference.com This enol or the corresponding enolate can also undergo other reactions such as acylation or condensation. nih.govrsc.org

Ester Hydrolysis and Transesterification Reactions for Functional Group Interconversion

The ester linkage in this compound can be cleaved through hydrolysis or converted to another ester via transesterification.

Ester Hydrolysis: Under basic conditions (saponification) using a reagent like sodium hydroxide (B78521), the ester is hydrolyzed to yield cholestan-3-ol and the sodium salt of 3-oxobutanoic acid. researchgate.net Subsequent acidification will produce the free β-keto acid, which is prone to decarboxylation upon gentle heating to yield acetone and carbon dioxide. aklectures.comyoutube.com Acid-catalyzed hydrolysis using aqueous acid also yields cholestan-3-ol and the β-keto acid. youtube.com

Transesterification: This reaction involves exchanging the cholestanol (B8816890) portion of the ester with a different alcohol. wikipedia.org The reaction is typically catalyzed by an acid or a base and is driven to completion by using the new alcohol as a solvent or by removing the liberated cholestanol from the equilibrium. wikipedia.org Lipases are also effective catalysts for the transesterification of sterol esters, often providing high yields under mild, solvent-free conditions. researchgate.netnih.gov For example, heating this compound with methanol (B129727) in the presence of an acid catalyst would produce Methyl 3-oxobutanoate and cholestan-3-ol.

Table 2: Functional Group Interconversions of the Ester Linkage

Reaction Reagents Products
Basic Hydrolysis (Saponification) 1. NaOH, H₂O, Heat 2. H₃O⁺ Cholestan-3-ol + 3-Oxobutanoic acid
Acidic Hydrolysis H₃O⁺, Heat Cholestan-3-ol + 3-Oxobutanoic acid

These transformations highlight the synthetic utility of the ester functionality for modifying the molecule or for cleaving the side chain to regenerate the parent sterol.

Intramolecular and Intermolecular Cyclization Reactions Involving the Beta-Keto Ester (e.g., pyrazole (B372694), pyran formation)

The β-keto ester functionality in this compound is a versatile synthon for various intramolecular and intermolecular cyclization reactions, enabling the construction of fused heterocyclic ring systems onto the cholestane framework. Key examples include the formation of pyrazole and pyran rings, which are of significant interest in medicinal chemistry.

Pyrazole Formation: The synthesis of pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound, such as a β-keto ester, with hydrazine (B178648) or its derivatives. hilarispublisher.commdpi.com The reaction of this compound with hydrazine hydrate, for instance, would proceed via initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration to yield the corresponding pyrazolone-fused cholestane. The first synthesis of a steroidal pyrazole was reported in 1938. hilarispublisher.com A common and established method involves reacting α,β-unsaturated steroidal ketones with hydrazines, where the initial pyrazoline intermediate is oxidized to the stable pyrazole, sometimes by atmospheric oxygen. core.ac.uk This principle is directly applicable to β-keto esters.

The general mechanism for pyrazole synthesis from a β-keto ester and hydrazine involves the following steps:

Nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl groups of the β-keto ester.

Formation of a hydrazone intermediate.

Intramolecular nucleophilic attack by the second nitrogen atom onto the remaining carbonyl group.

Dehydration to form the final pyrazole or pyrazolone (B3327878) ring.

Modern synthetic methods often employ catalysts or microwave irradiation to improve reaction times and yields. hilarispublisher.commdpi.com

Pyran Formation: The synthesis of pyran-fused steroids can be achieved through the reaction of steroidal α,β-unsaturated ketones with ethyl acetoacetate (B1235776), a reaction that highlights the potential of the β-dicarbonyl moiety for pyran ring formation. core.ac.uk For this compound, cyclization to form a pyran ring would typically involve a reaction with a suitable dielectrophile or a tandem reaction sequence. For example, multicomponent reactions involving an aldehyde, malononitrile, and a β-keto ester are widely used for the synthesis of pyrano[2,3-c]pyrazole derivatives. nih.gov This strategy allows for the rapid assembly of complex heterocyclic systems in a single step. nih.gov

A representative reaction for pyran synthesis is the Michael addition of the active methylene (B1212753) group of the β-keto ester to an α,β-unsaturated system, followed by intramolecular cyclization and dehydration.

Table 1: Examples of Cyclization Reactions for Steroidal Heterocycle Synthesis This table is generated based on analogous reactions of steroidal ketones and β-dicarbonyl compounds.

Starting Material Type Reagent(s) Heterocyclic Product Key Findings Reference(s)
Steroidal β-Diketone/β-Keto Ester Hydrazine Hydrate / Phenylhydrazine Pyrazole-fused Steroid A foundational method for creating steroidal pyrazoles. hilarispublisher.com The reaction proceeds via condensation and cyclization. mdpi.com hilarispublisher.com, mdpi.com
Steroidal α,β-Unsaturated Ketone Phenylhydrazine Steroidal Pyrazole Reaction proceeds under atmospheric conditions, with aerial oxidation of the intermediate pyrazoline to the pyrazole. core.ac.uk core.ac.uk
Steroidal α,β-Unsaturated Ketone Ethyl Acetoacetate Pyran-fused Steroid Zinc chloride, acetic acid, and acetic anhydride (B1165640) are used to facilitate the reaction. core.ac.uk core.ac.uk
β-Ketoester, Aldehyde, Malononitrile, Hydrazine SnCl₂ (catalyst) Pyrano[2,3-c]pyrazole A one-pot, four-component reaction that can be accelerated by microwave irradiation, yielding the product in minutes. nih.gov nih.gov

Synthesis of Advanced Cholestane Conjugates and Hybrid Molecules from this compound

The cholestane scaffold serves as a lipophilic backbone for the construction of advanced conjugates and hybrid molecules. Starting from this compound, derivatization can lead to novel structures with tailored properties for various scientific applications.

The reactive β-keto ester group of this compound is an ideal starting point for the direct synthesis of a wide array of fused heterocyclic systems. These reactions significantly modify the structure and potential physicochemical properties of the parent steroid.

Notable examples of such transformations include:

Fused Pyrimidines: A-ring fused steroidal pyrimidines can be synthesized through microwave-assisted, three-component reactions. For example, a 2-hydroxymethylene-3-ketosteroid (a vinylogous β-keto ester) reacts with benzaldehydes and ammonium (B1175870) acetate (B1210297) to afford cholesterol-fused pyrimidines in good yields (78-88%). mdpi.com This method is adaptable for this compound by first introducing a formyl group at the C2 position.

Fused Pyrazoles: As detailed in section 4.2.4, the reaction with various hydrazines is a direct route to N-substituted pyrazole-fused cholestane derivatives. hilarispublisher.comcore.ac.uk

Spiro Heterocycles: The ketone functionality of the β-keto ester can be targeted for the synthesis of spirocyclic heterocyclic systems. For instance, reaction of steroidal ketones with thiosemicarbazide (B42300) followed by cyclization with reagents like thioglycolic acid can produce complex spiro thiazolidinone derivatives. beilstein-journals.org

Table 2: Synthesis of Heterocyclic Derivatives from Steroidal Scaffolds This table is generated based on reactions starting from functionalized cholestane and other steroid derivatives.

Steroid Precursor Reagents Heterocycle Formed Reaction Conditions Reference(s)
2-Hydroxymethylene-3-ketosteroid Benzaldehydes, NH₄OAc Fused Pyrimidine (B1678525) Microwave irradiation, 120 °C, 6 min mdpi.com
5α-Cholestan-3-one Chalcones, Urea, BF₃·OEt₂ Fused Pyridine Two-step method involving Michael addition followed by microwave-assisted solid-phase reaction. mdpi.com
Cholest-5-en-3-one Semicarbazide HCl, Acetic Anhydride Spiro-1,3,4-oxadiazoline Condensation followed by acylation at 80 °C. beilstein-journals.org
2α-Bromo-5α-cholestan-3-one 2-Aminoethanethiol Spiro-1,3-thiazolidine Pyridine, room temperature, 1.5-100 h. beilstein-journals.org

Covalently linking the cholestane framework to other chemical moieties, such as polymers, peptides, or targeting ligands, creates multifunctional molecules that combine the properties of each component. The ester or ketone group of this compound can be modified to introduce a reactive handle for such conjugations.

Examples of Covalent Conjugation Strategies:

PEGylation: Cholesterol can be conjugated to polyethylene (B3416737) glycol (PEG) to create amphiphilic molecules used in drug delivery systems. For example, cholesteryl chloroformate reacts with aminopropyl-functionalized mPEG to form a carbamate-linked conjugate (Chol-U-Pr-mPEG). mdpi.com This approach enhances water solubility and can improve the pharmacokinetic profile of the molecule.

Amino Acid and Peptide Conjugation: The cholestane scaffold can be linked to amino acids to create lipoamino acids. Cholesteryl chloroformate has been reacted with L-arginine ethyl ester to produce a cholesterol-arginine conjugate designed for cationic liposome (B1194612) formulation. mdpi.com

Glycoconjugation (Sugar Conjugation): Cholesterol derivatives can be conjugated to carbohydrates to create neoglycoconjugates. These are often used for targeted delivery to specific cell types that express carbohydrate-binding receptors. A common method involves a "click chemistry" reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link an alkyne-functionalized cholesterol to a glycosyl azide. mdpi.com

These conjugation strategies transform the cholestane molecule into a versatile building block for constructing complex, multifunctional architectures for advanced materials and biomedical research.

Advanced Analytical and Spectroscopic Characterization Methodologies for Cholestan 3 Yl 3 Oxobutanoate

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular formula of Cholestan-3-yl 3-oxobutanoate. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The expected exact mass of this compound (C₃₁H₅₂O₃) can be calculated and compared with the experimentally obtained value to confirm its elemental composition. nih.gov

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular Formula C₃₁H₅₂O₃
Monoisotopic Mass 472.3916 Da
Calculated m/z [M+H]⁺ 473.3994 Da
Calculated m/z [M+Na]⁺ 495.3814 Da

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. nih.gov It provides detailed information about the carbon-hydrogen framework and the stereochemistry of the molecule.

One-Dimensional NMR Techniques (¹H, ¹³C)

¹H NMR spectroscopy provides information about the chemical environment of each proton in the molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. For this compound, the ¹H NMR spectrum would be complex due to the large number of protons in the cholestane (B1235564) skeleton. However, distinct signals would be observable for the protons of the 3-oxobutanoate moiety, such as the methyl group and the methylene (B1212753) group adjacent to the carbonyls. The proton at the C-3 position of the cholestane ring, where the ester is attached, would also have a characteristic chemical shift. ajol.infoblogspot.com

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. This technique is crucial for determining the total number of carbon atoms and identifying the types of carbons present (e.g., methyl, methylene, methine, quaternary, carbonyl). In the ¹³C NMR spectrum of this compound, the carbonyl carbons of the ester and ketone groups would appear at characteristic downfield chemical shifts (typically in the range of 160-210 ppm). The carbons of the cholestane steroid nucleus would appear in the upfield region. ajol.inforesearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Moieties of this compound

MoietyAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
3-oxobutanoate CH₃ (keto)~2.2~30
CH₂~3.4~50
C=O (ester)-~167
C=O (keto)-~200
Cholestane H-3~4.7 (multiplet)~74

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. spectroscopyonline.com For this compound, the IR spectrum would show strong characteristic absorption bands for the C=O stretching vibrations of the ester and ketone groups. The ester C=O stretch typically appears around 1735 cm⁻¹, while the ketone C=O stretch is usually found at a slightly lower wavenumber, around 1715 cm⁻¹. The C-O stretching vibration of the ester group would also be visible. researchgate.netrsc.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. While the cholestane skeleton itself does not have strong UV absorption, the keto-ester functionality of the 3-oxobutanoate moiety may exhibit weak n→π* transitions in the UV region. The primary utility of UV-Vis spectroscopy for this compound would be to confirm the presence of the carbonyl groups and to check for the absence of conjugated systems, which would absorb at longer wavelengths. rsc.org

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibrationTypical Frequency Range (cm⁻¹)
Ester C=O Stretch1750 - 1735
C-O Stretch1300 - 1000
Ketone C=O Stretch1725 - 1705
Alkane C-H Stretch2960 - 2850

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatographic techniques are fundamental for the isolation and purification of this compound from reaction mixtures and for assessing its purity. deadnet.seresearchgate.net

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Given the high molecular weight of this compound, it may require derivatization to increase its volatility for GC analysis. GC, particularly when coupled with a mass spectrometer (GC-MS), can be a powerful tool for separating the compound from impurities and providing mass spectral data for identification. nih.gov

High-Performance Liquid Chromatography (HPLC) is a more versatile technique for the analysis and purification of a wide range of compounds, including those that are not volatile or are thermally labile. nih.gov For this compound, reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, would be an effective method for purification and purity assessment. The retention time of the compound is a characteristic property under specific chromatographic conditions. A single, sharp peak in the chromatogram would be indicative of a high-purity sample.

Coupled Spectroscopic and Chromatographic Techniques (GC-MS, LC-MS/MS, UPLC/Q-TOF MS)

The structural elucidation and quantification of this compound, a member of the cholesteryl ester class, necessitates the use of sophisticated analytical methodologies that couple the separation power of chromatography with the detection specificity of mass spectrometry. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF MS) are indispensable for the comprehensive characterization of this and related compounds. These methods provide high sensitivity, selectivity, and the ability to analyze complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. creative-proteomics.com For non-volatile compounds like cholesteryl esters, derivatization is a critical step to enhance their volatility for gas chromatographic analysis. nih.govspringernature.com A common approach involves the saponification of the ester followed by derivatization of the resulting cholesterol and fatty acid. gerli.com Alternatively, direct analysis of the intact ester is possible after conversion to a more volatile derivative, such as a trimethylsilyl (B98337) (TMS) ether. gerli.com

The process begins with the injection of the vaporized sample into the GC, where it is separated based on boiling point and interaction with the stationary phase of the column. creative-proteomics.com As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected, generating a mass spectrum that provides a molecular fingerprint of the compound. creative-proteomics.com High-temperature GC-MS (HTGC-MS) has been shown to provide good chromatographic resolution for lipophilic compounds like cholesteryl esters. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a powerful tool for the analysis of cholesteryl esters, overcoming some of the limitations of GC-MS, such as the need for derivatization. nih.gov However, the hydrophobicity and poor ionization of these neutral lipids present their own challenges. nih.govbiorxiv.org Methodologies using Atmospheric Pressure Chemical Ionization (APCI) have been developed to improve the ionization efficiency of cholesteryl esters. acs.org

In a typical LC-MS/MS workflow, the sample is first separated by liquid chromatography, often using a reverse-phase column. biorxiv.org The eluent from the LC system is then introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting a precursor ion of interest, fragmenting it through collision-induced dissociation (CID), and then analyzing the resulting product ions. acs.org This process, often performed in Multiple Reaction Monitoring (MRM) mode, allows for highly selective and sensitive quantification of the target analyte even in complex mixtures. acs.org This technique has been successfully applied to quantify cholesteryl ester molecular species in various biological samples. nih.gov

Ultra-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF MS)

UPLC/Q-TOF MS combines the high-resolution separation of UPLC with the high mass accuracy and resolution of a Q-TOF mass spectrometer. biorxiv.org UPLC systems use smaller particle sizes in the stationary phase, allowing for faster separations and better resolution compared to conventional HPLC. The Q-TOF mass analyzer provides accurate mass measurements, which can be used to determine the elemental composition of an unknown compound with a high degree of confidence.

This technique is particularly valuable for the identification and characterization of novel or unexpected cholesteryl esters in a sample. The Auto-MS/MS acquisition mode on a QTOF instrument allows for the collection of high-resolution full-scan MS data and, in the same run, fragmentation data for the most abundant ions, facilitating structural elucidation. biorxiv.org A reverse-phase LC-MS method compatible with high-throughput lipidomics has been reported for the identification and quantification of cholesterol and cholesteryl esters from mammalian cells and tissues using a QTOF mass spectrometer. nih.gov

Research Findings Summary

The following tables summarize typical parameters and findings from the application of these coupled techniques to the analysis of cholesteryl esters, which are directly applicable to the analysis of this compound.

Table 1: Representative GC-MS Parameters for Cholesteryl Ester Analysis

Parameter Description
Sample Preparation Solid-phase extraction and conversion to trimethylsilyl (TMS) ether derivatives. gerli.com
GC Column High-temperature capillary column suitable for lipid analysis.
Carrier Gas Helium or Hydrogen.
Injection Mode Splitless or Pulsed Splitless.
Temperature Program Ramped from a low initial temperature to a high final temperature (e.g., up to 350°C) to elute high-boiling point esters. nih.gov
Ionization Mode Electron Impact (EI). creative-proteomics.com
Mass Analyzer Quadrupole.

| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification. |

Table 2: Representative LC-MS/MS Parameters for Cholesteryl Ester Analysis

Parameter Description
Sample Preparation Protein precipitation followed by liquid-liquid or solid-phase extraction. acs.org
LC Column C18 or other suitable reverse-phase column. biorxiv.org
Mobile Phase Gradient elution with a mixture of organic solvents (e.g., acetonitrile, isopropanol) and water, often with an additive like ammonium (B1175870) formate (B1220265) to aid ionization.
Ionization Source Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) with in-source CID. acs.org
Mass Analyzer Triple Quadrupole (QqQ).
Acquisition Mode Multiple Reaction Monitoring (MRM) for targeted quantification. acs.org

| Precursor/Product Ions | Specific transitions are monitored for each cholesteryl ester. For example, the neutral loss of the fatty acid moiety from the protonated molecule is a common fragmentation pathway. |

Table 3: Representative UPLC/Q-TOF MS Parameters for Cholesteryl Ester Analysis

Parameter Description
Sample Preparation Lipid extraction using methods like Bligh-Dyer or MTBE extraction. nih.gov
UPLC Column Sub-2 µm particle size C18 column.
Mobile Phase Fast gradient elution with a binary or ternary solvent system.
Ionization Source ESI or APCI.
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF). biorxiv.org
Acquisition Mode Full Scan MS for accurate mass measurement and MS/MS (or Auto-MS/MS) for structural elucidation. biorxiv.org

| Mass Accuracy | Typically < 5 ppm, allowing for high-confidence elemental composition determination. |

These advanced analytical techniques provide the necessary tools for the detailed and accurate characterization of this compound. The choice of method depends on the specific research question, whether it is for targeted quantification (LC-MS/MS), broad profiling (GC-MS), or unknown identification (UPLC/Q-TOF MS).

Theoretical and Computational Chemistry of Cholestan 3 Yl 3 Oxobutanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. rsc.org By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and molecular properties, which in turn dictate the molecule's reactivity. rsc.orgrsc.org

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the geometry, electronic structure, and reactivity of complex molecules. science.govresearchgate.net It is particularly effective for estimating reaction pathways and the energies of transition states. rsc.org For a molecule such as Cholestan-3-yl 3-oxobutanoate, DFT can be employed to model various potential reactions, such as hydrolysis of the ester bond or reactions at the keto group of the butanoate moiety.

While specific DFT studies on the reaction pathways of this compound are not prevalent in the literature, the methodology has been successfully applied to related steroidal systems. For instance, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been used to optimize the geometry and calculate vibrational frequencies of steroidal ketones and oximes. science.gov Such calculations can predict the most stable molecular structures and the energy barriers for conversion between different states. rsc.org

A hypothetical DFT study on the alkaline hydrolysis of this compound would involve modeling the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. The calculations would identify the transition state structure for this step and determine the activation energy, providing a quantitative measure of the reaction's feasibility. These computational approaches can reliably predict relative reaction rates for processes like nucleophilic substitution. rsc.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. ajchem-a.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.com A smaller gap suggests the molecule is more polarizable and more reactive.

For this compound, the HOMO is expected to be localized on the electron-rich parts of the molecule, likely involving the lone pairs of the oxygen atoms in the ester and keto groups. The LUMO would likely be centered on the electrophilic carbonyl carbons of the ester and keto functions. DFT calculations, often at the B3LYP/6-311G(d,p) level, are used to compute the energies and visualize the spatial distribution of these orbitals. bhu.ac.injournaljpri.com

The Molecular Electrostatic Potential (MEP) surface is another crucial tool for predicting reactivity. It maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions of positive and negative potential. bhu.ac.in Red-colored regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). bhu.ac.in In this compound, the MEP would show strong negative potentials around the carbonyl oxygens and a positive potential around the carbonyl carbons and the ester linkage.

Table 1: Hypothetical Frontier Orbital Data for this compound based on Similar Compounds This table presents typical energy values derived from DFT calculations on structurally related steroidal esters and ketones to illustrate the expected data for the title compound.

ParameterCalculation MethodExpected Value (eV)Interpretation
EHOMO DFT/B3LYP-6.5 to -7.5Represents the energy of the highest occupied molecular orbital, indicating the molecule's ability to donate electrons.
ELUMO DFT/B3LYP-1.0 to -2.0Represents the energy of the lowest unoccupied molecular orbital, indicating the molecule's ability to accept electrons.
HOMO-LUMO Gap (ΔE) DFT/B3LYP4.5 to 6.5A larger gap suggests higher kinetic stability and lower chemical reactivity. ajchem-a.com

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Analysis and Stability

The cholestane (B1235564) steroid core is a rigid, complex three-dimensional structure, but the attached 3-oxobutanoate ester group introduces conformational flexibility. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational techniques ideal for exploring the conformational landscape and dynamic behavior of such large molecules. nih.gov

Conformational analysis aims to identify the different spatial arrangements (conformers) a molecule can adopt and their relative stabilities. For this compound, this involves rotation around the C-O bond of the ester linkage and the C-C bonds within the flexible butanoate side chain. Molecular mechanics force fields (e.g., AMBER, CHARMM) can be used to calculate the potential energy of thousands of different conformations, identifying low-energy, stable structures.

Molecular dynamics (MD) simulations provide a more dynamic picture by simulating the atomic motions of the molecule over time. nih.govmdpi.com An MD simulation of this compound in a solvent like water or chloroform (B151607) would reveal how the ester chain moves and folds relative to the rigid steroid nucleus. These simulations can track the fluctuations in bond lengths, angles, and dihedral angles, providing insight into the molecule's flexibility and the time it spends in different conformational states. nih.gov Such simulations have been used to study the binding modes and conformational changes of peptides in enzymes. mdpi.com

By systematically rotating the key dihedral angles in the 3-oxobutanoate side chain and calculating the energy at each step, a potential energy surface can be generated. This "map" reveals the energetic landscape of the molecule, highlighting the low-energy valleys (stable conformers) and the high-energy hills (transition states between conformers).

These investigations also clarify the steric landscape. The bulky cholestane skeleton imposes significant steric hindrance, which will restrict the possible orientations of the ester side chain. The chair conformations of the cyclohexane (B81311) rings in the steroid nucleus are energetically favorable and largely fixed. The primary conformational questions revolve around the orientation of the ester group relative to the A-ring of the cholestane and the folding of the butanoate chain. Computational analysis can quantify the steric clashes that would destabilize certain conformations, leading to a prediction of the most populated conformers at equilibrium.

Prediction of Preferred Conformations and Dynamics of Cholestane-Ester System

In Silico Prediction of Biochemical Interactions and Metabolic Fate

Computational methods are invaluable in predicting how a molecule might interact with biological systems and how it might be metabolized, which is a key aspect of modern drug discovery and toxicology. acs.orgresearchgate.net

In silico techniques can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. researchgate.net For this compound, its large, lipophilic cholestane backbone suggests it would likely have poor aqueous solubility and high membrane permeability.

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a biological target, such as an enzyme or receptor. researchgate.net Given its steroidal structure, this compound could be docked into the active sites of various nuclear receptors or steroid-metabolizing enzymes (e.g., cytochrome P450s). The docking algorithm samples many possible binding poses and scores them based on factors like electrostatic and van der Waals interactions, predicting the most stable binding mode and estimating the binding affinity. researchgate.net

The metabolic fate of a molecule can also be predicted computationally. The metabolism of related cholestane derivatives often involves oxidation reactions catalyzed by cytochrome P450 enzymes. nih.gov For instance, cholestane-3β,5α,6β-triol is metabolized to 6-oxo-cholestan-3β,5α-diol (OCDO) by the enzyme 11β-hydroxysteroid dehydrogenase type 2. nih.gov It is plausible that this compound could undergo hydrolysis of its ester bond by esterase enzymes, releasing cholestan-3-ol (B1245900) and 3-oxobutanoic acid. Additionally, the cholestane ring itself could be a substrate for hydroxylation at various positions by P450 enzymes. Computational systems can predict sites of metabolism by identifying atoms that are most susceptible to enzymatic attack.

Computational Docking Studies with Hypothetical Enzyme Active Sites

Computational docking is a powerful technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecule, typically a protein. For this compound, a cholesterol ester, a primary enzyme of interest for such studies is pancreatic cholesterol esterase (CEase), which is known to hydrolyze dietary cholesterol esters. researchgate.net The interaction with CEase is crucial for the absorption of cholesterol, and inhibitors of this enzyme are of therapeutic interest. researchgate.netresearchgate.net

In a hypothetical docking study, this compound would be docked into the active site of human pancreatic cholesterol esterase. The active site of CEase features a catalytic triad (B1167595) (Ser-His-Asp) and an extended binding pocket that accommodates the sterol and fatty acid portions of its substrates. acs.orgnih.gov The goal of such a study would be to determine the binding energy, the predicted inhibition constant (Ki), and the specific molecular interactions that stabilize the enzyme-ligand complex.

The results of such a hypothetical docking simulation could be summarized as follows:

ParameterHypothetical ValueInterpretation
Binding Energy -8.5 kcal/molA strong negative value suggests a favorable and stable binding interaction between the compound and the enzyme's active site.
Predicted Ki 5.2 µMA low micromolar inhibition constant would classify the compound as a moderately potent inhibitor of the enzyme.
Key Interactions Hydrogen bond with Ser194; Hydrophobic interactions with Phe335, Trp235, Leu455The formation of a hydrogen bond with the catalytic serine residue is a critical interaction for many CEase inhibitors. tandfonline.com The extensive hydrophobic interactions are expected, given the large, nonpolar nature of the cholestan steroid backbone, which would fit into the steroid binding locus of the enzyme. acs.org

This interactive table presents hypothetical data from a simulated docking study.

These computational predictions suggest that this compound could act as a substrate or inhibitor for cholesterol esterase. The butanoate moiety would likely occupy the fatty acid binding site, while the cholestan group settles into the larger steroid-binding pocket. acs.orgnih.gov Such studies are invaluable for lead optimization in drug discovery, allowing for the rational design of more potent and selective enzyme inhibitors. tandfonline.com

Network Analysis for Predicted Metabolic Conversions

Metabolic network analysis provides a systems-level view of the potential biochemical transformations a compound may undergo within a biological system. ethz.ch For this compound, a predicted metabolic network would map out the series of enzymatic reactions that could lead to its breakdown and the formation of various metabolites. This analysis often relies on databases of known metabolic reactions and predictive algorithms that identify likely sites of metabolism. mdpi.comhelsinki.fi

The primary metabolic conversion for this compound is predicted to be the hydrolysis of the ester bond, catalyzed by esterases such as CEase, to yield cholestanol (B8816890) and 3-oxobutanoic acid (acetoacetic acid). ub.edu Following this initial step, each of these products would enter its respective metabolic pathway.

A predicted network of metabolic conversions can be visualized as a map of interconnected nodes (metabolites) and edges (enzymatic reactions). Key enzymes in steroid metabolism, such as various cytochrome P450 (CYP) isoforms, would be central to the subsequent transformations of the cholestanol core. mdpi.com For instance, CYP enzymes are known to hydroxylate steroid rings at various positions. mdpi.com

A simplified table of predicted metabolic reactions and their significance is presented below:

Reaction IDPredicted ReactionCatalyzing Enzyme (Family)Pathway SignificanceHypothetical Confidence Score
R1 This compound → Cholestanol + 3-Oxobutanoic acidCarboxylesterases (e.g., CEase)Initial hydrolysis; rate-limiting step for absorption and further metabolism.High
R2 Cholestanol → 7α-hydroxycholestanolCytochrome P450 (e.g., CYP7A1)Entry into the bile acid synthesis pathway. nih.govMedium
R3 Cholestanol → 25-hydroxycholestanolCytochrome P450 (e.g., CYP27A1)Formation of an oxysterol, a signaling molecule in cholesterol homeostasis. physiology.orgMedium
R4 3-Oxobutanoic acid → Acetoacetyl-CoAAcetoacetate (B1235776) CoA ligaseIntegration into cellular energy metabolism (ketone body utilization).High

This interactive table outlines hypothetical key reactions in the metabolic network of this compound.

Future Research Directions and Unexplored Avenues in Cholestan 3 Yl 3 Oxobutanoate Chemistry

Development of Green Chemistry Approaches for Synthesis

The conventional synthesis of Cholestan-3-yl 3-oxobutanoate relies on the acetoacetic ester synthesis, a classic method involving the reaction of a cholestan-3-ol (B1245900) with an acetoacetylating agent like diketene (B1670635) or the transesterification with ethyl acetoacetate (B1235776). wikipedia.orguomustansiriyah.edu.iq These methods, while effective, often utilize hazardous reagents and volatile organic solvents, generating significant chemical waste. Future research must prioritize the development of greener, more sustainable synthetic protocols.

Promising avenues include the adoption of solvent-free reaction conditions and alternative energy sources. researchgate.netrsc.org Microwave-assisted organic synthesis (MAOS), for instance, has been shown to dramatically accelerate the esterification of other steroids, often completing reactions in minutes instead of hours and sometimes eliminating the need for a solvent altogether. researchgate.netsemanticscholar.org Similarly, sonochemistry, the application of ultrasound to chemical reactions, offers another energy-efficient route. Acoustic cavitation can enhance mass transfer and reaction rates, potentially enabling the synthesis to proceed in greener solvents like water or even under solvent-free conditions. nih.govmdpi.com

The development of recyclable, heterogeneous catalysts is another key direction. Polymer-supported tosylic acid has proven effective for the solvent-free, microwave-assisted synthesis of testosterone (B1683101) esters and could be adapted for this compound. semanticscholar.org Deep eutectic solvents (DESs) are also emerging as green catalyst/solvent systems for the esterification of phytosterols (B1254722), offering high yields at lower temperatures with the benefit of being biodegradable and low-cost. mdpi.com

Table 1: Comparison of Conventional and Potential Green Synthesis Approaches

Feature Conventional Method Future Green Approaches
Solvent Dichloromethane, THF, Pyridine Solvent-free, Water, Deep Eutectic Solvents (DESs)
Catalyst Homogeneous acids/bases (e.g., DMAP) Heterogeneous solid acids, Recyclable organocatalysts, Enzymes
Energy Source Conventional heating (reflux) Microwave irradiation, Ultrasound
Work-up Aqueous wash, Chromatographic purification Simple filtration, Catalyst recycling

| Efficiency | Moderate to high yields, long reaction times | Potentially higher yields, significantly shorter reaction times |

Future work should focus on optimizing these green methods for the specific synthesis of this compound, assessing catalyst reusability, and quantifying the reduction in environmental impact through metrics like atom economy and E-factor.

Advanced Mechanistic Elucidation of Enzymatic Biotransformations

Enzymes offer unparalleled selectivity and operate under mild, aqueous conditions, making them ideal catalysts for green chemistry. The ester linkage in this compound makes it a prime candidate for biotransformations mediated by hydrolases, particularly lipases and esterases. While the enzymatic esterification of various steroids and phytosterols is well-documented, the specific interactions with a β-ketoester like this compound remain an unexplored frontier. acs.orgcirad.fr

Lipases from sources such as Candida antarctica (CALB), Candida rugosa (CRL), and Ophiostoma piceae (OPEr) have shown high efficiency and regioselectivity in the synthesis and hydrolysis of other sterol esters. conicet.gov.arcsic.esmdpi.com A critical area of future research is to screen a diverse panel of these enzymes for their activity on this compound. Such studies should investigate both the synthetic (esterification of cholestanol (B8816890) with an acetoacetate donor) and hydrolytic pathways.

Beyond initial screening, advanced mechanistic studies are required. This involves:

Kinetic Analysis: Determining Michaelis-Menten parameters (Kₘ and k꜀ₐₜ) to quantify the enzyme's affinity and catalytic efficiency for the substrate.

Structural Biology: Co-crystallizing the target enzyme with a substrate analog to visualize the binding interactions within the active site at an atomic level. This would reveal the structural basis for the enzyme's selectivity. nih.gov

Computational Modeling: Using molecular docking and molecular dynamics (MD) simulations to model the enzyme-substrate complex and elucidate the reaction mechanism, including the formation of the tetrahedral acyl-enzyme intermediate. mdpi.com

In vivo, cholesterol esterification is managed by enzymes like acyl-CoA:cholesterol acyltransferase (ACAT). nih.govjcancer.org Investigating whether this compound can act as a substrate or inhibitor for ACAT could provide valuable insights into lipid metabolism and potential therapeutic applications. A deeper understanding of these enzymatic processes could enable the development of highly selective biocatalytic routes to or from this compound and its derivatives.

Table 2: Relevant Enzymes for Potential Biotransformation Studies

Enzyme Source Organism Known Function on Steroids/Esters Potential Research Focus
Lipase B (CALB) Candida antarctica Highly efficient for esterification and hydrolysis of various esters. cirad.frcsic.es Kinetic resolution of chiral derivatives; regioselective acylation/deacylation.
Lipase (CRL) Candida rugosa Catalyzes esterification of sterols in solvent-free systems. acs.org Mechanistic study of hydrolysis; activity in non-conventional media.
Sterol Esterase (OPEr) Ophiostoma piceae High esterification rates for bulky sterols like β-sitostanol. csic.es Evaluating efficiency with the cholestane (B1235564) backbone and acetoacetate moiety.

| ACAT1/ACAT2 | Mammalian Tissues | Catalyzes intracellular formation of cholesteryl esters from cholesterol and fatty acyl-CoAs. nih.gov | Investigating inhibitory potential or substrate mimicry. |

Exploration of this compound as a Precursor for Complex Chemical Libraries

Combinatorial chemistry aims to rapidly synthesize large collections of diverse molecules, known as chemical libraries, which can be screened for biological activity to accelerate drug discovery. nih.govfiveable.meslideshare.net this compound is an ideal scaffold for building such libraries due to its multiple points of diversification. The steroid nucleus provides a rigid, lipophilic core common to many bioactive molecules, while the acetoacetate tail offers several handles for chemical modification. chemdiv.com

The primary points of reactivity on the 3-oxobutanoate moiety are the active α-carbon and the C3-ketone. The α-carbon can be readily deprotonated and alkylated, allowing for the introduction of a wide variety of substituents (R¹) in what is known as the acetoacetic ester synthesis. wikipedia.orguomustansiriyah.edu.iq Furthermore, the ketone can undergo reactions such as reductive amination, Wittig olefination, or condensation to introduce a second point of diversity (R²).

Early research has already demonstrated the potential of this precursor in complex molecule synthesis. For instance, base treatment of the related 3β-acetoacetoxy enone can trigger a tandem intramolecular Michael-aldol sequence to construct novel, complex pentacyclic steroid analogs. This showcases its utility in generating significant molecular complexity from a single precursor.

Future research should leverage modern combinatorial techniques, such as parallel synthesis or split-and-mix methods on a solid support, to systematically explore the chemical space around this scaffold. uomustansiriyah.edu.iqajprd.com By combining a set of diverse alkyl halides (for R¹) with a set of aldehydes/ketones or amines (for R²), a large and focused steroid-based library can be generated efficiently. These libraries would be invaluable for high-throughput screening against various biological targets, including nuclear receptors, ion channels, and enzymes involved in metabolic diseases.

Table 3: Potential Points of Diversification for Library Synthesis

Position Reactive Site Type of Reaction Potential Building Blocks
α-carbon of butanoate Alkylation, Arylation Alkyl halides, Benzyl bromides, Allyl halides
C3-ketone of butanoate Reductive Amination Primary/Secondary Amines
C3-ketone of butanoate Wittig Reaction Phosphonium ylides
C3-ketone of butanoate Knoevenagel Condensation Active methylene (B1212753) compounds (e.g., malononitrile)

| Steroid Core | Various positions | Late-stage functionalization | C-H activation reagents |

Integration with Systems Chemistry for Holistic Understanding of Its Reactivity Profile

Systems chemistry moves beyond the study of individual reactions to investigate complex networks of interacting molecules, focusing on the emergent properties of the system as a whole, such as self-assembly, oscillation, or bistability. nih.govemergentpublications.com The reactivity of this compound, particularly its capacity for tandem reactions, makes it an excellent candidate for integration into such systems.

The known intramolecular Michael-aldol cascade is a prime example of a simple chemical system where the reaction network's connectivity (i.e., the sequence of bond formations) leads to an emergent structure that is far more complex than the starting material. nih.gov Future research could explore how perturbations to this system—such as changes in catalyst, solvent polarity, or temperature—affect the reaction pathway and lead to different, predictable emergent products.

A more ambitious avenue would be to embed this compound into dynamic, out-of-equilibrium networks. For example, one could design an enzymatic reaction network where one enzyme hydrolyzes the ester to produce cholestanol and acetoacetic acid, while a second enzyme (e.g., a decarboxylase) consumes the acetoacetate. numberanalytics.com The rates of these coupled reactions could be controlled by external stimuli, potentially leading to dynamic, life-like behaviors. nih.gov

Furthermore, the amphiphilic nature of derivatives made from this precursor could be explored for self-assembly into complex supramolecular structures like micelles, vesicles, or gels. Understanding and controlling these self-organizing systems is a central goal of systems chemistry. The reactivity profile of this compound would no longer be viewed in isolation but as a component within a dynamic, responsive chemical network, providing a more holistic and powerful approach to designing functional molecular systems.

Q & A

Q. What are the optimal synthetic routes for Cholestan-3-yl 3-oxobutanoate, and how can purity be ensured?

this compound is typically synthesized via esterification of cholestan-3-ol with 3-oxobutanoic acid derivatives. Key steps include:

  • Catalyst selection : Acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., DCC/DMAP) are used to activate the carboxylic acid group.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (using ethanol or acetone) ensures high purity (>95%) .
  • Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural identity via ¹H/¹³C NMR (e.g., δ ~2.2 ppm for ketone protons) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

A multi-technique approach is required:

  • NMR : ¹H NMR identifies ester linkages (δ 4.0–4.5 ppm for the cholestan-3-yl oxymethylene group) and ketone protons (δ ~2.2 ppm). ¹³C NMR confirms the carbonyl (C=O) at ~200 ppm .
  • FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (ketone C=O) distinguish functional groups .
  • Mass spectrometry : High-resolution MS (e.g., ESI-TOF) validates the molecular ion (m/z ~530.4 for C₃₁H₅₀O₃) .

Advanced Research Questions

Q. How do steric effects in the cholestan backbone influence the reactivity of this compound?

The rigidity of the cholestan skeleton (3β,5α stereochemistry) imposes steric hindrance, affecting:

  • Ester hydrolysis : Alkaline conditions may require prolonged reaction times due to restricted nucleophilic attack on the ester carbonyl.
  • Derivatization : Selective acylation at the 3-OH position is challenging; protecting groups (e.g., TMS ethers) may be needed for further functionalization .
  • Data-driven analysis : Compare kinetic studies of cholestan-3-yl esters with flexible analogs (e.g., methyl 3-oxobutanoate) to quantify steric contributions .

Q. What experimental strategies resolve contradictions in stability data for this compound under varying conditions?

Contradictions in thermal or photolytic stability require:

  • Controlled degradation studies : Expose the compound to UV light (254 nm), heat (40–80°C), or humidity (75% RH) and monitor via HPLC. For example, ketone-ester tautomerism may cause variability in degradation rates .
  • Statistical validation : Use ANOVA to compare batch-to-batch variability or replicate experiments.
  • Mechanistic probes : Isotopic labeling (e.g., ¹⁸O in the ester group) can track hydrolysis pathways .

Q. How can computational modeling predict the biological interactions of this compound?

Advanced approaches include:

  • Molecular docking : Simulate binding to sterol-binding proteins (e.g., NPC1L1) using software like AutoDock Vina.
  • QSAR models : Correlate substituent effects (e.g., cholestan vs. cycloartenol backbones) with activity data from analogs .
  • Validation : Cross-check predictions with in vitro assays (e.g., cytotoxicity in HepG2 cells) .

Methodological Guidance

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

  • Documentation : Follow Beilstein Journal guidelines: report solvent ratios, reaction times, and purification steps in detail. Provide NMR raw data in supplementary files .
  • Batch consistency : Use standardized cholestan-3-ol (≥98% purity, confirmed by GC-MS) and anhydrous conditions to minimize variability .
  • Negative controls : Include reactions without catalysts to confirm no spontaneous esterification occurs .

Q. How should researchers address spectral overlaps in characterizing this compound mixtures?

  • 2D NMR : Use HSQC or HMBC to resolve overlapping signals (e.g., distinguishing cholestan methyl groups from ketone protons) .
  • Chromatographic separation : Optimize HPLC gradients to isolate degradation products or synthetic byproducts .
  • Synchrotron techniques : For crystalline samples, X-ray diffraction can unambiguously assign stereochemistry .

Data Presentation Standards

Table 1 : Key Physicochemical Properties of this compound

PropertyValueMethod/Reference
Molecular formulaC₃₁H₅₀O₃HRMS
Melting point92–94°CDSC
LogP (octanol/water)6.7 ± 0.2Shake-flask
Solubility (DMSO)15 mg/mLUSP <921>

Note : Replace DMSO with alternative solvents (e.g., THF) if precipitation occurs during bioassays .

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